![molecular formula C26H31NO6 B1675721 (Z)-but-2-enedioic acid;3-[(3S,4S)-4-(3-hydroxyphenyl)-3-methylpiperidin-1-yl]-1-phenylpropan-1-one CAS No. 78693-86-4](/img/structure/B1675721.png)
(Z)-but-2-enedioic acid;3-[(3S,4S)-4-(3-hydroxyphenyl)-3-methylpiperidin-1-yl]-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 3-(4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl)-1-phenyl-, cis-(±)-, (Z)-2-butenedioate (1:1) (salt) is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxyphenyl group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl)-1-phenyl-, cis-(±)-, (Z)-2-butenedioate (1:1) (salt) typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the hydroxyphenyl and phenyl groups. The final step involves the formation of the (Z)-2-butenedioate salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 3-(4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl)-1-phenyl-, cis-(±)-, (Z)-2-butenedioate (1:1) (salt) can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phenyl and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the ketone group can produce alcohols .
Applications De Recherche Scientifique
1-Propanone, 3-(4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl)-1-phenyl-, cis-(±)-, (Z)-2-butenedioate (1:1) (salt) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 1-Propanone, 3-(4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl)-1-phenyl-, cis-(±)-, (Z)-2-butenedioate (1:1) (salt) involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as enzyme inhibition and receptor modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-hydroxyphenyl)-1-propanone
- 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone
- 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)-1-propanone
Uniqueness
1-Propanone, 3-(4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl)-1-phenyl-, cis-(±)-, (Z)-2-butenedioate (1:1) (salt) is unique due to its specific combination of functional groups and stereochemistry. The presence of the piperidine ring and the (Z)-2-butenedioate salt form contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Propriétés
Numéro CAS |
78693-86-4 |
|---|---|
Formule moléculaire |
C26H31NO6 |
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C22H27NO2.C4H4O4/c1-17-16-23(13-11-21(25)18-7-4-3-5-8-18)14-12-22(17,2)19-9-6-10-20(24)15-19;5-3(6)1-2-4(7)8/h3-10,15,17,24H,11-14,16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-,22+;/m1./s1 |
Clé InChI |
TWYLONQMNDTRBI-ONVLZAERSA-N |
SMILES |
CC1CN(CCC1C2=CC(=CC=C2)O)CCC(=O)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
SMILES isomérique |
C[C@@H]1CN(CC[C@]1(C)C2=CC(=CC=C2)O)CCC(=O)C3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCC(=O)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LY 88329 LY 88329, cis(+)-isomer29 LY 88329, cis(-)-isomer LY 88329, cis-(+-)-isomer LY-88329 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


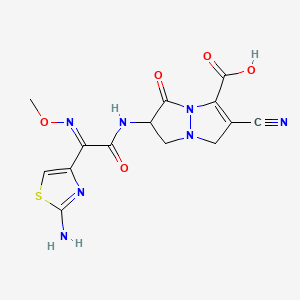

![4-Thiazolidinone,5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-3-methyl-](/img/structure/B1675642.png)
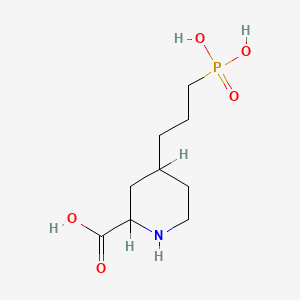
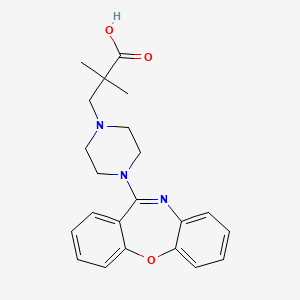
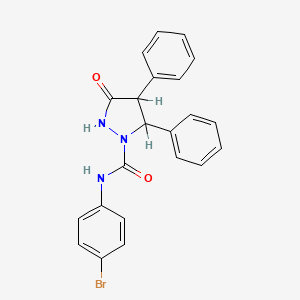


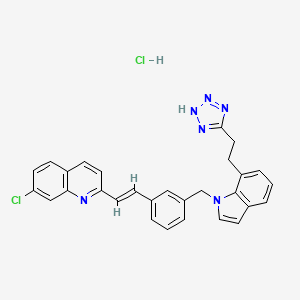


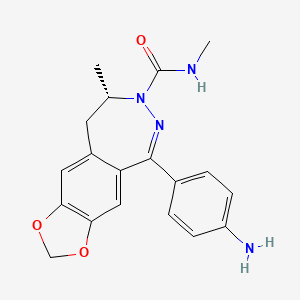

![(2S,4S)-4-(4-carboxyphenoxy)-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1675661.png)
